![molecular formula C10H19Cl3N4 B2841230 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] CAS No. 924738-31-8](/img/structure/B2841230.png)

1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

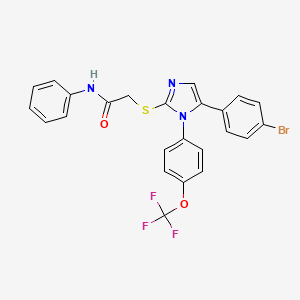

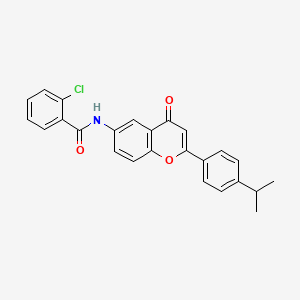

“1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]” is a chemical compound with the molecular formula C10H16N4 . It has been studied for its potential use as an inhibitor of Porphyromonas gingivalis Glutaminyl Cyclase , a key pathogen associated with periodontitis .

Molecular Structure Analysis

The molecular structure of this compound is based on a tetrahydroimidazo[4,5-c]pyridine scaffold . The molecular weight is 192.26 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.26 . Additional physical and chemical properties are not detailed in the available resources.Scientific Research Applications

1. Pharmacological Potential in Neurological Disorders

1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] derivatives have been studied for their potential pharmacological applications. For instance, compounds derived from this class showed promising results as potential 5-HT3 receptor antagonists, indicating their potential use in neurological disorders (Whelan et al., 1995).

2. Antagonistic Properties for Therapeutic Applications

The compound JNJ 54166060, a derivative of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], exhibited potent antagonistic properties against the P2X7 receptor. This indicates its potential in therapeutic applications, particularly in the treatment of conditions involving P2X7 receptor activity (Swanson et al., 2016).

3. Broad Range of Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, which is structurally related to 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], has a wide range of applications in medicinal chemistry. It has been utilized in the development of compounds for anticancer, antimicrobial, antiviral, and other therapeutic applications (Deep et al., 2016).

4. Potential in Gastric Acid Inhibition

Compounds based on imidazo[1,2-a]pyridine, closely related to 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], have shown potential as inhibitors of gastric acid secretion. These findings suggest their possible use in developing anti-ulcer drugs (Palmer et al., 2009).

5. Use in Synthesis of Chemotherapeutic Agents

Research has indicated that imidazo[4,5-c]pyridine derivatives, which are structurally similar to 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], can be synthesized for potential use as anticancer agents. These derivatives have shown activity in inhibiting mitosis in cancer cells (Temple et al., 1987).

6. Inhibitory Effects on Akt (PKB) Kinase for Cancer Treatment

Imidazo[4,5-c]pyridine analogs have been shown to possess Akt kinase antagonist activity, suggesting their potential application in cancer and arthritis treatments (Lippa, 2007).

Mechanism of Action

Target of Action

The primary target of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] is Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) . This enzyme plays a crucial role in the pathogenesis of periodontitis, a severe oral disease, by Porphyromonas gingivalis, a keystone pathogen .

Mode of Action

The compound acts as an inhibitor of the PgQC enzyme . It binds to the enzyme, preventing it from catalyzing the conversion of glutaminyl residues into pyroglutamate, a critical step in the virulence of Porphyromonas gingivalis .

Biochemical Pathways

By inhibiting PgQC, the compound disrupts the normal functioning of Porphyromonas gingivalis, affecting its ability to cause periodontitis . The downstream effects of this inhibition are a reduction in the virulence of the pathogen and a potential decrease in the severity of periodontitis .

Pharmacokinetics

The compound’s effectiveness in the lower nanomolar range suggests it may have good bioavailability .

Result of Action

The inhibition of PgQC by 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] results in a decrease in the virulence of Porphyromonas gingivalis . This could potentially lead to a reduction in the severity of periodontitis in patients .

Future Directions

properties

IUPAC Name |

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-4-14-10(2-5-11-6-3-10)9-8(1)12-7-13-9/h7,11,14H,1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAYHZGUFNPVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CCNCC2)C3=C1NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)

![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)